molecular formula C15H15N3O2S2 B2362367 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione CAS No. 477848-86-5

4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione

Cat. No.: B2362367
CAS No.: 477848-86-5
M. Wt: 333.42
InChI Key: OOKWKQZAARSKHT-UHFFFAOYSA-N
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Description

4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a unique structure with a thienylmethyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thienylmethyl halide.

    Dimethoxylation: The methoxy groups are usually introduced through methylation reactions using methanol and a strong acid catalyst.

    Formation of the Imino and Thione Groups: The imino and thione functionalities are typically introduced through reactions with thiourea or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The thienylmethyl group may enhance its binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-Imino-6,7-dimethoxyquinazoline: Lacks the thienylmethyl group, which may reduce its biological activity.

    3-(2-Thienylmethyl)-2(1H)-quinazolinethione: Lacks the dimethoxy groups, potentially altering its chemical reactivity and biological properties.

    4-Imino-3,4-dihydro-2(1H)-quinazolinethione: Lacks both the thienylmethyl and dimethoxy groups, which may significantly impact its overall properties.

Uniqueness

The presence of both the thienylmethyl and dimethoxy groups in 4-imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2(1H)-quinazolinethione makes it unique

Properties

IUPAC Name

4-amino-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-19-12-6-10-11(7-13(12)20-2)17-15(21)18(14(10)16)8-9-4-3-5-22-9/h3-7H,8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGHPOFVHXRCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N(C(=S)N=C2C=C1OC)CC3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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